BCY17901 vs. Antibody-Based AOCs: Quantified Enhancement in Oligonucleotide Muscle Delivery
Conjugation of ASO or siRNA to BCY17901 (Bicycle LICA) significantly enhances potency in skeletal and cardiac muscle relative to unconjugated oligonucleotides, with activity comparable to or exceeding that of anti-TfR1 antibody-based AOCs. Critically, BCY17901 offers this enhancement with a ~2 kDa ligand versus the ~50–150 kDa antibody scaffold, potentially reducing manufacturing complexity and immunogenicity risk [1][2].
| Evidence Dimension | Oligonucleotide delivery enhancement in muscle tissue |
|---|---|
| Target Compound Data | BCY17901-ASO/siRNA conjugate: significant potency improvement in skeletal and cardiac muscle of hTfR1 knock-in mice; effective via both IV and SC administration [1] |
| Comparator Or Baseline | Anti-TfR1 mAb AOC: >15-fold higher muscle tissue concentration than unconjugated siRNA; >75% Ssb mRNA reduction in mice with EC50 in muscle >75-fold lower than systemic tissues [2] |
| Quantified Difference | BCY17901 achieves comparable or superior potency enhancement with ~25–75× smaller ligand size (~2 kDa vs. ~50–150 kDa); enables SC administration whereas antibody-based approaches are typically IV-restricted [1][2] |
| Conditions | Human TfR1 knock-in mice; ASO (Malat1-targeting) and siRNA (Ssb-targeting); IV and SC dosing; mRNA quantification in quadriceps, gastrocnemius, and heart [1] |
Why This Matters
BCY17901 enables robust muscle-targeted oligonucleotide delivery with a substantially smaller ligand scaffold, offering procurement advantages in conjugation efficiency, manufacturing scalability, and route-of-administration flexibility relative to antibody-based alternatives.
- [1] Østergaard ME, Carrer M, Anderson BA, et al. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles. Nucleic Acids Res. 2025;53(7):gkaf270. View Source
- [2] Avidity Biosciences. Targeted tissue delivery of RNA therapeutics using antibody–oligonucleotide conjugates (AOCs). Nucleic Acids Res. 2023;51(12):5901–5910. View Source
